3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid
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Overview
Description
3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H15NO5S It is characterized by the presence of a sulfonamide group attached to a methoxyphenyl ring, which is further connected to a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 2-methoxybenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form an intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
(2E)-3-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid: Contains a furan ring instead of a methoxyphenyl group.
3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid: Contains additional functional groups, making it more complex.
Uniqueness
3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-15-5-3-2-4-14(15)17-23(20,21)13-9-6-12(7-10-13)8-11-16(18)19/h2-11,17H,1H3,(H,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCOAADYIKOKK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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